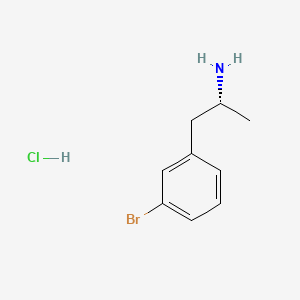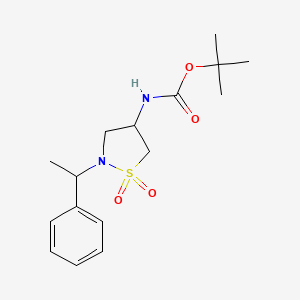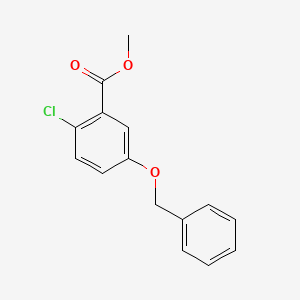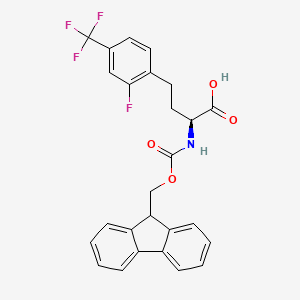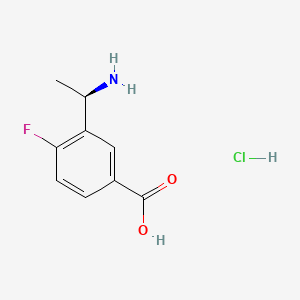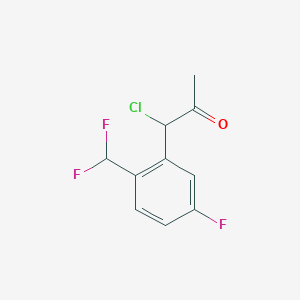
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and a fluorophenyl group attached to a propanone backbone. Its unique structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and industrial applications.
Métodos De Preparación
The synthesis of 1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethyl)-5-fluorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis or catalytic methods. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and fluorophenyl groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s binding affinity and specificity. The difluoromethyl group may enhance metabolic stability and bioavailability, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one: This compound has an iodine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
1-Chloro-1-(2-(difluoromethyl)-5-bromophenyl)propan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H8ClF3O |
|---|---|
Peso molecular |
236.62 g/mol |
Nombre IUPAC |
1-chloro-1-[2-(difluoromethyl)-5-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O/c1-5(15)9(11)8-4-6(12)2-3-7(8)10(13)14/h2-4,9-10H,1H3 |
Clave InChI |
QJIUCVPZOHXHFA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC(=C1)F)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


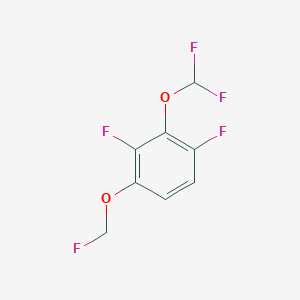
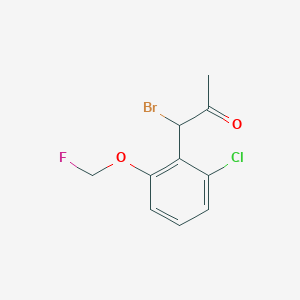
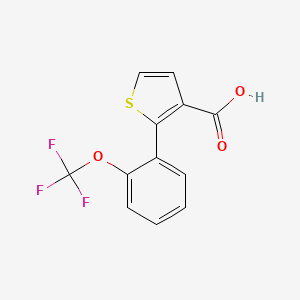
![N-(3-Amino-2,2-dimethylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14039099.png)
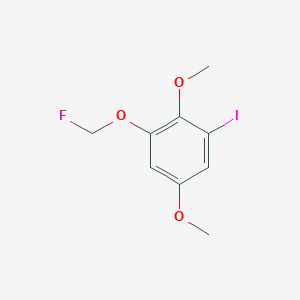
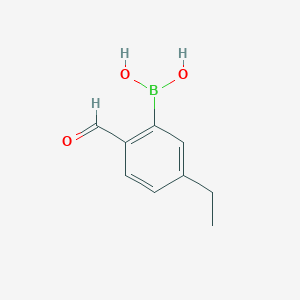
![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)-](/img/structure/B14039118.png)
